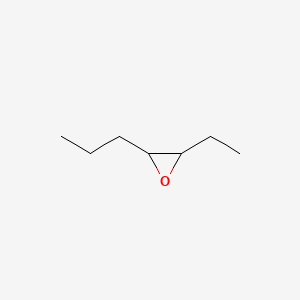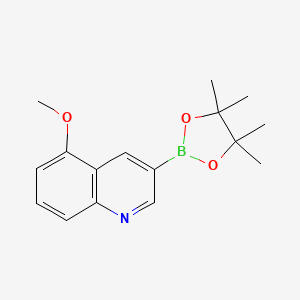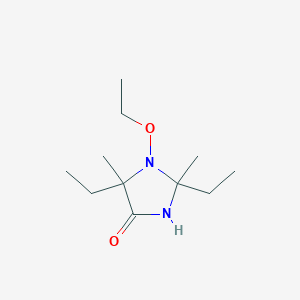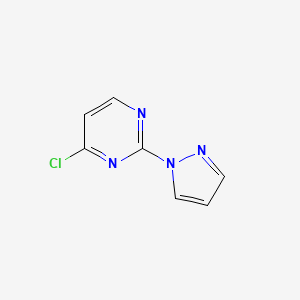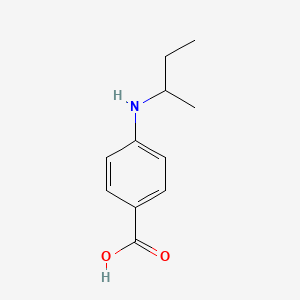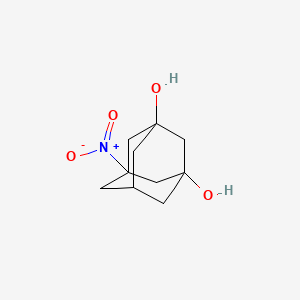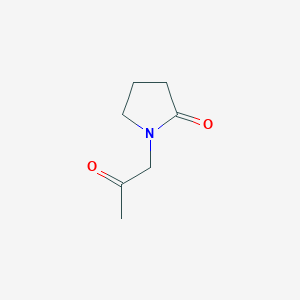
1-(2-Oxopropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Oxopropyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the amination of acyclic substrates followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the desired compound.
Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
1-(2-Oxopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-(2-Oxopropyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo a domino process, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes enable the compound to exert its biological effects through various pathways.
Comparison with Similar Compounds
1-(2-Oxopropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A closely related compound with similar structural features and reactivity.
3-Iodopyrroles: These compounds are valuable intermediates in the synthesis of drugs and other fine chemicals.
Norhygrine Derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Properties
CAS No. |
61892-90-8 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(2-oxopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(9)5-8-4-2-3-7(8)10/h2-5H2,1H3 |
InChI Key |
PJCSQFHCNZLRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


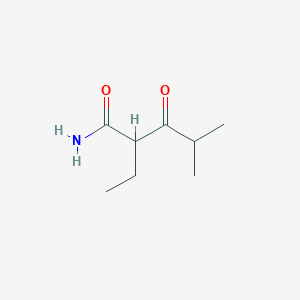

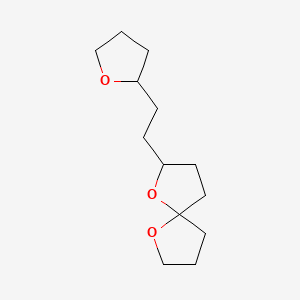
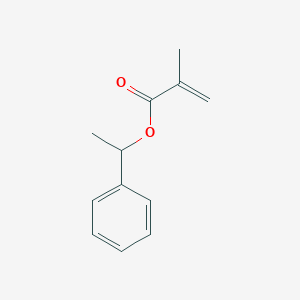
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
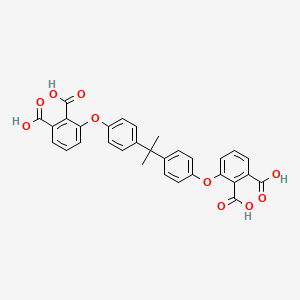
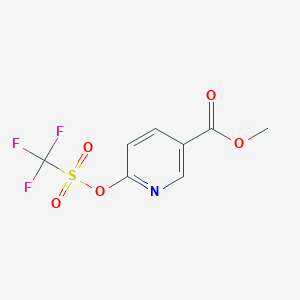
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
